[S,(+)]-4-Methylnonane, with the chemical formula CH and a molecular weight of approximately 142.2817 g/mol, is a chiral compound classified as a branched-chain alkane. It is characterized by its methyl group located on the fourth carbon of the nonane chain. The compound is notable for its potential applications in organic synthesis and as a precursor in various chemical processes.
4-Methylnonane is derived from nonane, which is a straight-chain alkane consisting of nine carbon atoms. The addition of a methyl group at the fourth position results in a branched structure. This compound falls under the category of aliphatic hydrocarbons and is recognized for its structural similarity to other methylated alkanes, which have been studied for their biological and chemical properties .
The synthesis of [S,(+)]-4-Methylnonane can be approached through several methods, including:
The molecular structure of [S,(+)]-4-Methylnonane features a branched configuration with the following characteristics:
InChI=1S/C10H22/c1-4-6-7-9-10(3)8-5-2/h10H,4-9H2,1-3H3
.
This structure indicates that 4-methylnonane possesses unique steric properties due to its branching, which can influence its reactivity and interactions in chemical processes.
[S,(+)]-4-Methylnonane participates in various chemical reactions typical for alkanes, including:
The mechanism of action for [S,(+)]-4-Methylnonane primarily revolves around its reactivity as an alkane:
The physical properties of [S,(+)]-4-Methylnonane include:
Chemical properties include its stability under normal conditions but susceptibility to oxidation when exposed to strong oxidizers .
[S,(+)]-4-Methylnonane has several applications in scientific research and industry:
CAS No.: 1480-19-9
CAS No.: 228113-66-4
CAS No.: 3715-10-4
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 30285-47-3